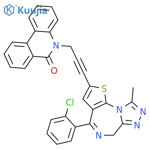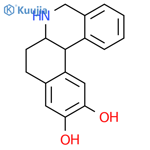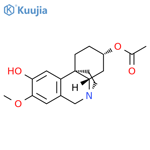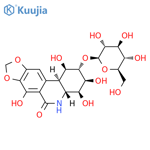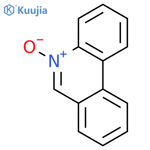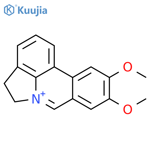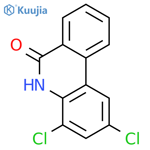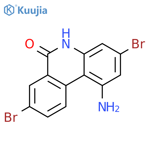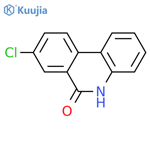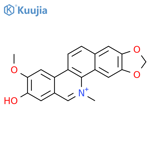フェナントリジンおよびその誘導体
Phenanthridines and their derivatives are a class of polycyclic heterocycles derived from phenanthrene, with at least one nitrogen atom in the structure. These compounds exhibit a wide range of biological activities due to their complex molecular structures and functional groups. In pharmaceutical research, they have been explored for their potential as therapeutic agents in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Phenanthridine derivatives are known for their structural flexibility, allowing for the introduction of different substituents such as alkyl, halogen, hydroxy, or amino groups. This modularity enables the fine-tuning of physicochemical properties, such as solubility, stability, and cellular uptake, which are crucial factors in drug development.
In addition to their pharmaceutical applications, phenanthridines also play significant roles in other fields like agrochemistry, where they can act as herbicides or fungicides due to their pesticidal properties. Their fluorescence characteristics make them valuable probes for analytical chemistry and sensing applications.
Overall, the diverse range of biological activities and synthetic versatility of phenanthridines and their derivatives positions them as promising candidates in multiple research areas within the chemical sciences.

関連文献
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
推奨される供給者
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
-

-
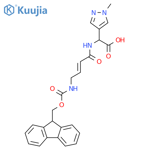
-
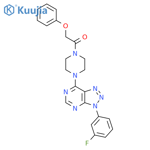
-
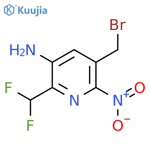
-
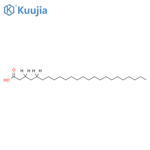 Lignoceric Acid-d4 Cas No: 61389-26-2
Lignoceric Acid-d4 Cas No: 61389-26-2
